molecular formula C12H10BrF3N2O B8174011 4-((4-Bromobenzyl)oxy)-1-(2,2,2-trifluoroethyl)-1H-pyrazole

4-((4-Bromobenzyl)oxy)-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No.: B8174011
M. Wt: 335.12 g/mol
InChI Key: NBDPALMHLQBRBS-UHFFFAOYSA-N
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Description

4-((4-Bromobenzyl)oxy)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of a bromobenzyl group, a trifluoroethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromobenzyl)oxy)-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.

    Attachment of the Bromobenzyl Group: The bromobenzyl group can be attached through etherification reactions, where the pyrazole is reacted with 4-bromobenzyl alcohol in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromobenzyl)oxy)-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

4-((4-Bromobenzyl)oxy)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-Bromobenzyl)oxy)-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromobenzyl group may facilitate binding to certain proteins or enzymes, while the trifluoroethyl group can enhance the compound’s stability and bioavailability. The pyrazole ring is known to interact with various biological targets, potentially leading to modulation of cellular pathways involved in inflammation or cancer.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Chlorobenzyl)oxy)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
  • 4-((4-Methylbenzyl)oxy)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
  • 4-((4-Nitrobenzyl)oxy)-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Uniqueness

4-((4-Bromobenzyl)oxy)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is unique due to the presence of the bromobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. The trifluoroethyl group also contributes to its uniqueness by enhancing its stability and potential bioactivity.

Properties

IUPAC Name

4-[(4-bromophenyl)methoxy]-1-(2,2,2-trifluoroethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrF3N2O/c13-10-3-1-9(2-4-10)7-19-11-5-17-18(6-11)8-12(14,15)16/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDPALMHLQBRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CN(N=C2)CC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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